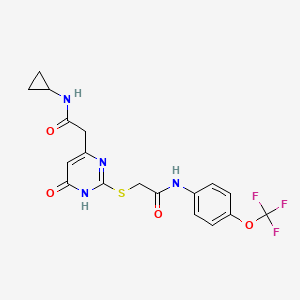
N-cyclopropyl-2-(6-oxo-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting from basic building blocks to achieve the final complex structure. For instance, the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been reported through aminolysis and alkylation reactions, suggesting a potential pathway for related compounds (Berest et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-cyclopropyl-2-(6-oxo-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide can be determined using NMR, LC-MS, and EI-MS techniques. These methods provide detailed information on the molecular framework, helping to understand the compound's potential interactions with biological targets (Berest et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with various reagents to form new chemical bonds or modify existing ones. For instance, the interaction with thionyl chloride or carbonyldiimidazole indicates the reactivity of the thioacetamide group, a common feature in the synthesis of similar compounds (Berest et al., 2011).
Aplicaciones Científicas De Investigación
Heterocyclic Enaminonitriles Synthesis
Research on the synthesis of heterocyclic enaminonitriles has shown the formation of 2-[4-amino-5, 6-dihydrothieno [2, 3-d] pyrimidine] acetic acid derivatives through reactions involving ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate. These derivatives, upon acidic hydrolysis, were converted to 4-amino-2-methyl-5, 6-dihydrothieno [2, 3-d] pyrimidines, showcasing the compound's utility in synthesizing complex heterocyclic structures (Hachiyama et al., 1983).
Antiasthma Agents
Another application involves the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. The synthesis process yielded compounds with significant activity as mediator release inhibitors, highlighting the compound's potential in developing treatments for asthma (Medwid et al., 1990).
Antiinflammatory and Analgesic Activity
The synthesis and evaluation of some pyrimidine derivatives revealed compounds exhibiting notable anti-inflammatory and analgesic activities. This indicates the compound's relevance in the development of new pharmaceutical agents targeting inflammation and pain (Sondhi et al., 2009).
Antitumor Activity
Research on novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives stemming from related chemical structures has shown promising inhibitory effects on various cell lines. This underscores the compound's potential application in cancer research and therapy development (Albratty et al., 2017).
Antibacterial Potential
Studies have also explored the antibacterial potential of monocyclic β-lactams containing the compound's structure, showing effectiveness against various microorganisms. This research path opens the door to new antibiotics development, addressing the growing concern over bacterial resistance (Parvez et al., 2010).
Propiedades
IUPAC Name |
N-cyclopropyl-2-[6-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1H-pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O4S/c19-18(20,21)29-13-5-3-11(4-6-13)23-16(28)9-30-17-24-12(8-15(27)25-17)7-14(26)22-10-1-2-10/h3-6,8,10H,1-2,7,9H2,(H,22,26)(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMWKFLDPGVAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(6-oxo-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


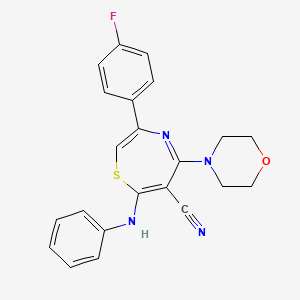
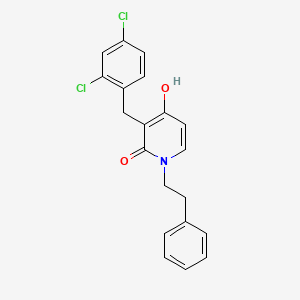
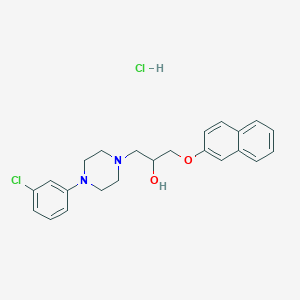

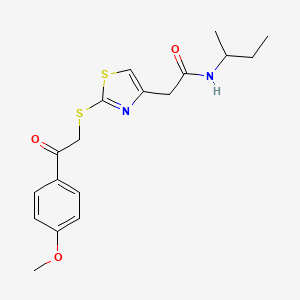
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)
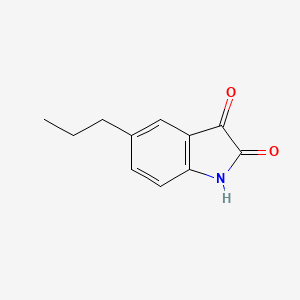
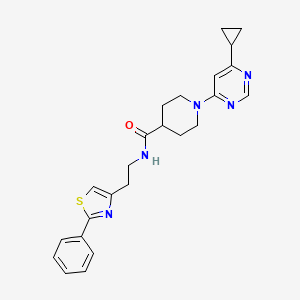
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)
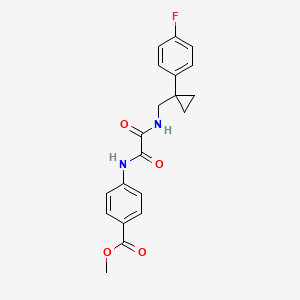

![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)